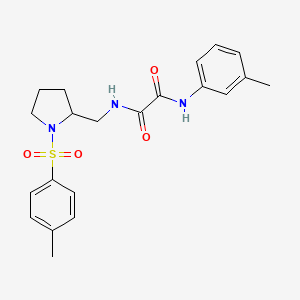
N1-(m-tolyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(m-tolyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, also known as TPOXX, is a small molecule drug that has been developed as a treatment for orthopoxvirus infections. The drug has shown promising results in preclinical studies and has been approved by the US Food and Drug Administration (FDA) for the treatment of smallpox.
科学的研究の応用
Metabolism of Growth Hormone Secretagogues
A study by Borel et al. (2011) explored the metabolism of LY654322, a growth hormone secretagogue, to an unusual diimidazopyridine metabolite. This research highlights the complex metabolic pathways of therapeutic compounds and their metabolites, which could be relevant for understanding the metabolism of structurally related compounds like "N1-(m-tolyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide" (Borel et al., 2011).
Protective Effects Against Oxidative Stress
Research by Amazzal et al. (2007) on mangiferin's protective effects against 1-methyl-4-phenylpyridinium toxicity in N2A cells offers insights into potential antioxidant properties of related compounds. This study underlines the importance of oxidative stress modulation in neuroprotective strategies, which could be an angle for studying "N1-(m-tolyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide" (Amazzal et al., 2007).
Novel Synthetic Approaches
Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This study presents a methodology that could potentially be applied to the synthesis of "N1-(m-tolyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide," highlighting innovative routes for synthesizing complex organic compounds (Mamedov et al., 2016).
Catalytic Coupling Reactions
Chen et al. (2023) reported on the Cu/Oxalic Diamide-Catalyzed Coupling of Terminal Alkynes with Aryl Halides, showcasing a more effective ligand for copper-catalyzed reactions than previously reported ones. Although not directly related to "N1-(m-tolyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide," this study provides insight into catalytic processes that could be relevant for its synthesis or functionalization (Chen et al., 2023).
特性
IUPAC Name |
N'-(3-methylphenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-15-8-10-19(11-9-15)29(27,28)24-12-4-7-18(24)14-22-20(25)21(26)23-17-6-3-5-16(2)13-17/h3,5-6,8-11,13,18H,4,7,12,14H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAKDKUGFSQDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


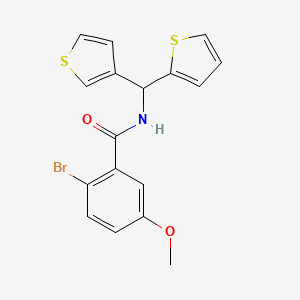
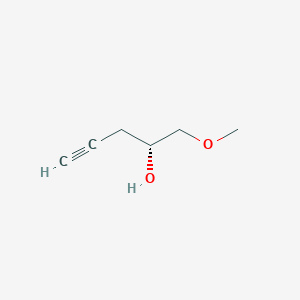
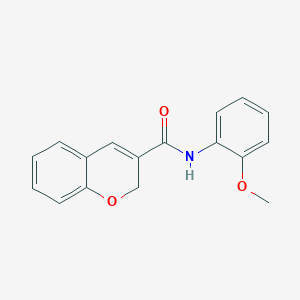
![ethyl 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B2431468.png)
![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2431469.png)
![3-chloro-N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2431473.png)

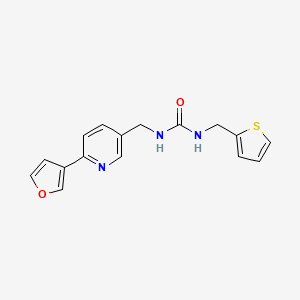
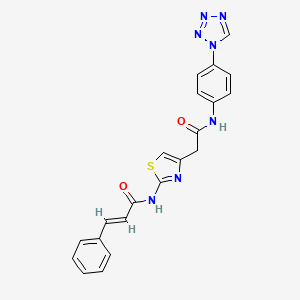
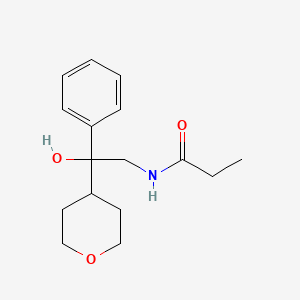
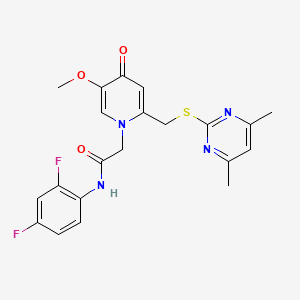
![3-(4-Ethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2431482.png)
